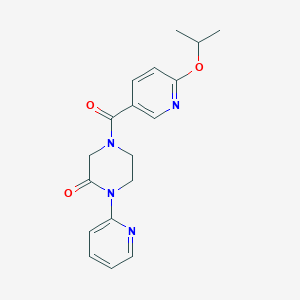

4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one, also known as IPP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug development. IPP is a piperazinylpyridine derivative with a molecular weight of 339.4 g/mol.

Scientific Research Applications

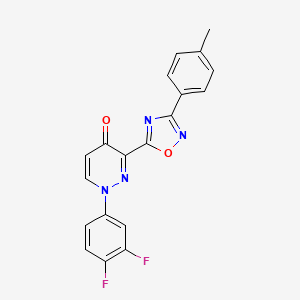

Discovery of G Protein-Biased Dopaminergics

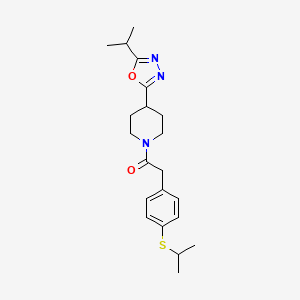

The compound 4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a part of a study that led to the discovery of G protein-biased dopaminergics with a Pyrazolo[1,5-a]pyridine substructure. These compounds, including 2-methoxyphenylpiperazine derivatives, showed promise as partial agonists for dopamine receptors. Their ability to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors suggests potential as novel therapeutics for conditions like schizophrenia (Möller et al., 2017).

Metabolism of Flumatinib in CML Patients

Another related compound, Flumatinib, demonstrated significant findings in the metabolism studies involving chronic myelogenous leukemia (CML) patients. The main metabolites of Flumatinib were identified, revealing insights into the drug's metabolic pathways in humans. This information is crucial for understanding the drug's efficacy and safety profile (Gong et al., 2010).

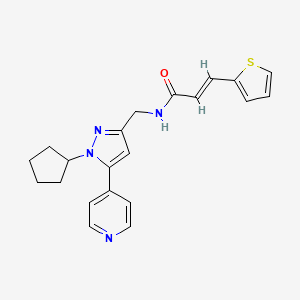

Synthesis and Antiemetic Properties

A series of 4-piperazinopyrimidines, including compounds with a methylthio substituent, exhibited a broad range of pharmacological properties such as antiemetic, tranquilizing, and analgesic effects. These findings highlight the diverse therapeutic potential of piperazine derivatives in clinical applications (Mattioda et al., 1975).

P2Y12 Antagonists for Platelet Aggregation Inhibition

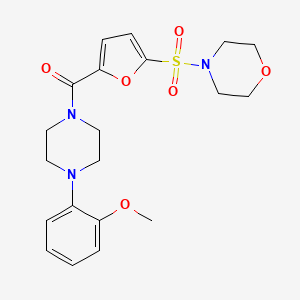

Piperazinyl glutamate pyridines, acting as P2Y12 antagonists, were identified for their potent inhibition of platelet aggregation. This discovery opens avenues for the development of new treatments for thrombotic diseases, underscoring the importance of such compounds in cardiovascular research (Parlow et al., 2010).

Anticancer Activity of Piperazine Derivatives

Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated significant antiarrhythmic and antihypertensive activities. Their alpha-adrenolytic properties suggest potential applications in cancer treatment, further expanding the therapeutic scope of piperazine derivatives (Malawska et al., 2002).

properties

IUPAC Name |

4-(6-propan-2-yloxypyridine-3-carbonyl)-1-pyridin-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-13(2)25-16-7-6-14(11-20-16)18(24)21-9-10-22(17(23)12-21)15-5-3-4-8-19-15/h3-8,11,13H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUFMKGFZYTRJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,6-Dimethylpyrimidin-2-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2597755.png)

![Tert-butyl 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2597756.png)

![N-[2-(dimethylamino)ethyl]-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2597758.png)

![N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B2597760.png)

![N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2597769.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2597774.png)